

Corynantheidine α 1D adrenergic receptor affinity

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Compound Focus: Corynantheidine

CAS No.: 23407-35-4

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Receptor Binding Affinity of Corynantheidine

Receptor	Binding Affinity (Ki)	Functional Activity	Notes / Experimental System
α 1D Adrenergic	41.7 \pm 4.7 nM [1]	Antagonist [1]	Higher affinity than for opioid receptors; human receptors.
μ -Opioid (MOR)	118 \pm 12 nM (Human) [1] [2]	Partial Agonist [1] [3]	Efficacy (Emax) ~37-74% relative to standard agonists.
μ -Opioid (MOR)	57.1 \pm 8.3 nM (Mouse) [1]	Partial Agonist [3]	-
κ -Opioid (KOR)	1,210 \pm 90 nM [2]	Weak/Not Signif. [1]	Much weaker than MOR affinity.
δ -Opioid (DOR)	>10,000 nM [2]	Negligible [1]	-
5-HT (Serotonin)	Micromolar range [1]	Displacement observed [4]	Broader polypharmacology at higher concentrations.

This dual receptor interaction suggests that **corynantheidine**'s overall physiological effects result from a combination of opioid and adrenergic activity [1] [2].

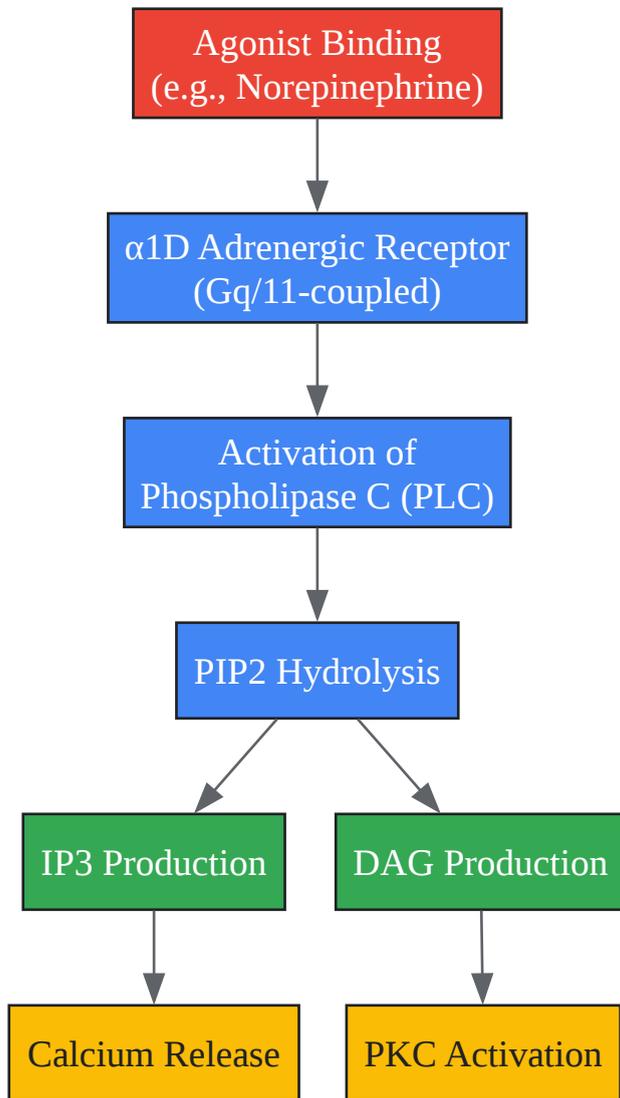
Key Experimental Methodologies

The primary data on **corynantheidine**'s receptor interactions are generated through standardized pharmacological techniques.

- **Receptor Binding Assays:** Affinity (K_i) is determined through **radioligand competition binding experiments** [2]. Membranes from cells expressing the human target receptor (e.g., CHO cells for adrenergic, HEK or RBL cells for opioid) are incubated with a radioactive ligand specific to that receptor. **Corynantheidine**'s ability to displace the radioligand is measured, allowing for K_i calculation [2].
- **Functional Efficacy assays:** G-protein activation is measured using the **[[³⁵S]GTPγS binding assay]** [3]. A BRET-based G protein activation assay also determines efficacy (E_{max}) and potency (EC_{50}) at human MOR [1] [3].

α1D Adrenergic Receptor & Functional Implications

The α1D-adrenergic receptor (ADRA1D) is a Gq/11-coupled protein that activates phospholipase C (PLC), leading to production of inositol trisphosphate (IP3) and diacylglycerol (DAG) upon activation [5].



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Alpha-1D adrenergic receptor signaling pathway via Gq/11 coupling.

Corynantheidine acts as an $\alpha 1D$ adrenergic receptor antagonist [1]. This mechanism is leveraged in research using the selective $\alpha 1D$ antagonist **BMY 7378** to protect against hyperglycemia-induced mitochondrial dysfunction and blood-retinal barrier breakdown in diabetic retinopathy models [5].

Research Significance and Knowledge Gaps

Corynantheidine's high $\alpha 1D$ affinity may contribute to kratom's overall effect profile by modulating cardiovascular tone or stress responses, potentially differentiating it from classical opioids [1]. The

combination of MOR partial agonism and α 1D adrenergic antagonism presents a unique polypharmacological profile that may be valuable for probing receptor function or designing new therapeutic agents [3].

Substantial knowledge gaps remain, as most data are from **in vitro or rodent models**, with human pharmacokinetic, safety, and efficacy studies still lacking [1]. **Corynantheidine** is also a potent **CYP2D6 inhibitor**, indicating a significant potential for drug-drug interactions that requires further investigation [1].

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